

A Technical Guide to L-Aspartic acid-13C4,15N: From Procurement to Application

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Compound of Interest

Compound Name: *L-Aspartic acid-13C4,15N*

Cat. No.: *B1284250*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **L-Aspartic acid-13C4,15N**, a stable isotope-labeled amino acid crucial for a variety of research applications. This document covers reliable suppliers, detailed product specifications, and experimental methodologies for its use in metabolic research and structural biology.

Supplier and Product Information

L-Aspartic acid-13C4,15N is a non-radioactive, isotopically enriched form of the amino acid L-aspartic acid, where all four carbon atoms are replaced with the Carbon-13 (¹³C) isotope, and the nitrogen atom is replaced with the Nitrogen-15 (¹⁵N) isotope. This labeling provides a distinct mass shift, making it an invaluable tracer in mass spectrometry (MS) and a powerful tool for nuclear magnetic resonance (NMR) spectroscopy.

Several reputable suppliers offer **L-Aspartic acid-13C4,15N**. The following table summarizes the key quantitative data from prominent vendors to facilitate easy comparison for procurement.

Supplier	Catalog Number	Isotopic Purity (atom % ¹³ C)	Isotopic Purity (atom % ¹⁵ N)	Chemical Purity	Molecular Weight
Sigma-Aldrich	607835	98%	98%	95% (CP)	138.07
Cambridge Isotope Laboratories, Inc.	CNLM-544-H	99%	99%	98%	138.07
MedChemExpress	HY-N0666S1	Not specified	Not specified	≥98.0%	138.07
BOC Sciences	97%	97%	98% (CP)	360.31 (Fmoc-protected)	

Experimental Protocols

The utilization of **L-Aspartic acid-13C4,15N** is prevalent in metabolomics and NMR-based structural and functional studies. Below are detailed methodologies for key experiments.

Metabolic Flux Analysis using Mass Spectrometry

This protocol outlines the general steps for a stable isotope tracing experiment in cell culture to investigate metabolic pathways involving L-aspartic acid.

a) Cell Culture and Isotope Labeling:

- Culture cells of interest in a standard, unlabeled growth medium to the desired confluence.
- For the labeling experiment, replace the standard medium with a specially formulated medium containing **L-Aspartic acid-13C4,15N** at a known concentration. The other components of the medium should be well-defined to avoid confounding results.

- Incubate the cells in the labeling medium for a predetermined period. The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest. Time-course experiments are often recommended.

b) Metabolite Extraction:

- After the labeling period, rapidly quench the cellular metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Immediately add a pre-chilled extraction solvent, such as 80% methanol, to the cells.
- Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
- Vortex the lysate thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
- Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
- Collect the supernatant containing the polar metabolites.

c) Sample Analysis by Mass Spectrometry:

- The extracted metabolites can be analyzed by various mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). For GC-MS analysis, derivatization of the amino acids is necessary to increase their volatility.
- Inject the prepared sample into the mass spectrometer.
- Monitor the mass isotopologue distribution of aspartic acid and its downstream metabolites. The incorporation of ^{13}C and ^{15}N will result in a mass shift, allowing for the tracing of the labeled atoms through metabolic pathways.

Protein Expression and Purification for NMR Spectroscopy

This protocol describes the production of a ^{13}C and ^{15}N -labeled protein in *E. coli* for structural analysis by NMR.

a) Preparation of Labeled Minimal Media:

- Prepare a minimal medium (e.g., M9 medium) for bacterial culture.
- In place of the standard nitrogen source ($^{14}\text{NH}_4\text{Cl}$), use $^{15}\text{NH}_4\text{Cl}$.
- In place of the standard carbon source (e.g., ^{12}C -glucose), use ^{13}C -glucose.
- Supplement the medium with a mixture of amino acids, including **L-Aspartic acid- $^{13}\text{C}_4,^{15}\text{N}$** , especially if the expression host is an auxotroph for aspartic acid or to ensure high levels of incorporation.

b) Protein Expression and Purification:

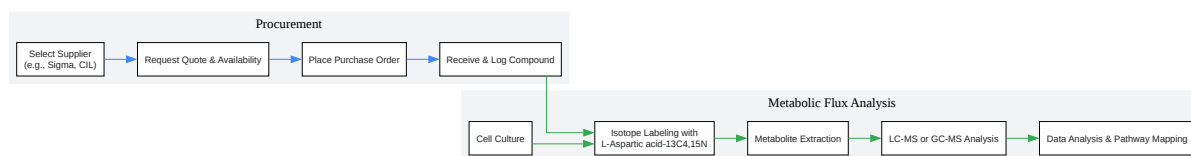
- Inoculate a starter culture of *E. coli* transformed with the expression plasmid for the protein of interest in unlabeled rich medium (e.g., LB).
- Grow the starter culture overnight.
- The next day, inoculate the prepared labeled minimal medium with the overnight culture.
- Grow the culture at the optimal temperature for protein expression.
- Induce protein expression at the appropriate cell density (e.g., OD_{600} of 0.6-0.8) with an inducing agent (e.g., IPTG).
- Continue to grow the culture for several hours to allow for protein expression.
- Harvest the cells by centrifugation.
- Purify the labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

c) NMR Sample Preparation and Analysis:

- Buffer exchange the purified, labeled protein into a suitable NMR buffer (e.g., phosphate buffer with a specific pH and salt concentration).
- Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).
- Transfer the protein sample into a high-quality NMR tube.
- Acquire a series of NMR experiments (e.g., ^1H - ^{15}N HSQC, triple resonance experiments) to assign the chemical shifts of the protein backbone and side chains and to determine its three-dimensional structure and dynamics.

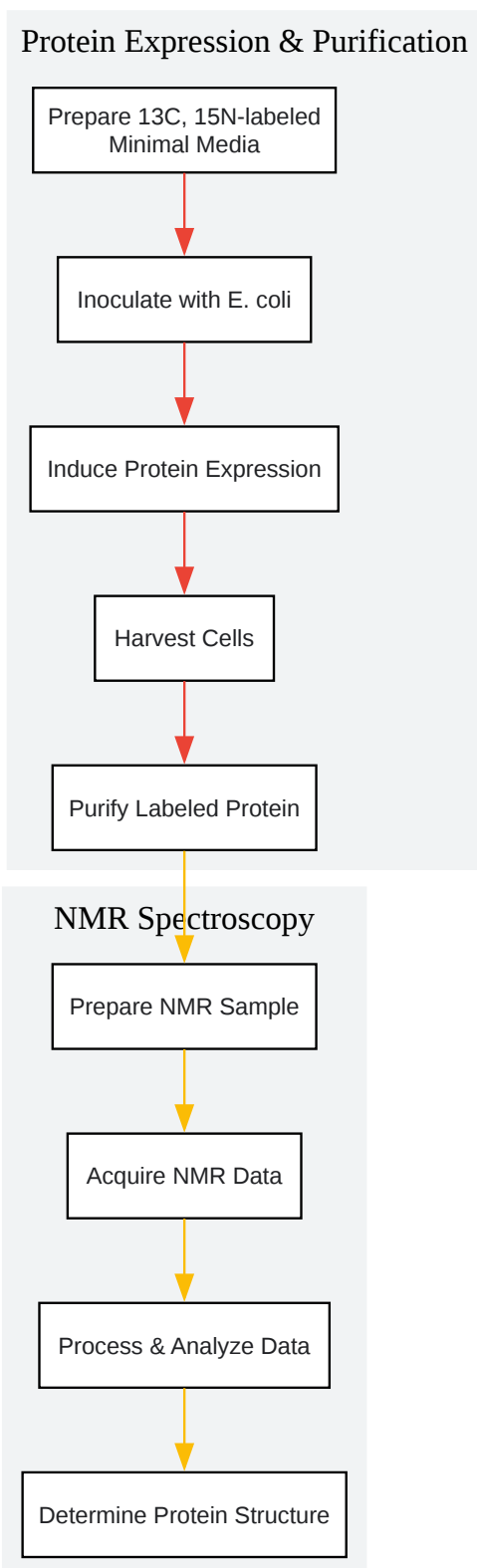
Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for procurement and use of **L-Aspartic acid- $^{13}\text{C}_4,^{15}\text{N}$** in metabolomics.



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Caption: Workflow for labeled protein production for NMR analysis.

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